2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide
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Overview
Description
2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide is a complex organic compound characterized by its bromine atom, sulfamoyl group, and hexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide typically involves multiple steps, starting with the preparation of the core pyrimidinyl sulfamoyl phenyl moiety. This can be achieved through a series of reactions including sulfonation, bromination, and amide formation.
Industrial Production Methods
In an industrial setting, the compound is likely produced through a scaled-up version of the laboratory synthesis methods, with careful control of reaction conditions to ensure purity and yield. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate.
Reduction: : The compound can be reduced to remove the bromine atom.
Substitution: : The bromine atom can be substituted with other groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromate derivatives.
Reduction: : Derivatives lacking the bromine atom.
Substitution: : Derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further chemical modifications.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to understand biological pathways involving sulfamoyl groups.
Medicine
Potential medicinal applications include the development of new drugs targeting specific diseases. The compound's ability to undergo various chemical reactions makes it a candidate for drug design and synthesis.
Industry
In industry, the compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)benzamide
2-bromo-N-(4-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)acetamide
Uniqueness
2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide is unique due to its hexanamide group, which differentiates it from other similar compounds that may have shorter or different amide chains.
Properties
IUPAC Name |
2-bromo-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN4O3S/c1-4-5-6-16(19)18(24)22-14-7-9-15(10-8-14)27(25,26)23-17-11-12(2)20-13(3)21-17/h7-11,16H,4-6H2,1-3H3,(H,22,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVVIAOWQRDAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=C2)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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